4,6-Dichloro-2-methyl-5-nitropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Organic Synthesis and Medicinal Chemistry
The pyrimidine framework is a fundamental heterocyclic motif that holds a privileged position in the realms of organic synthesis and medicinal chemistry. tec.mx As a core component of the diazine family, its structure is integral to essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which form the basis of RNA and DNA. nih.gov This natural prevalence has established the pyrimidine scaffold as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tec.mx
In organic synthesis, pyrimidines serve as versatile building blocks for creating more complex molecules. Their chemical reactivity allows for various modifications, enabling the construction of large and diverse chemical libraries. tec.mx The structure-activity relationship (SAR) studies of pyrimidine derivatives have shown that even minor substitutions on the ring can lead to significant changes in biological activity. tec.mx This tunability makes them attractive targets for chemists aiming to develop new therapeutic agents.
In medicinal chemistry, the pyrimidine scaffold is present in a wide array of clinically used drugs, demonstrating its importance in treating numerous diseases. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The ability of the pyrimidine ring to interact with various biological targets, such as enzymes and receptors, underscores its significance in drug design and development. tec.mxopenmedicinalchemistryjournal.com
Overview of Heterocyclic Compounds with Biological Relevance
Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a ring structure containing at least one atom other than carbon, most commonly nitrogen, oxygen, or sulfur. derpharmachemica.comnumberanalytics.com They are ubiquitous in nature and essential to many biological processes. nih.govderpharmachemica.com The majority of biologically significant molecules, including vitamins, hormones, antibiotics, and the nucleic acid bases of DNA and RNA, feature heterocyclic rings within their structures. derpharmachemica.comnumberanalytics.comijpsr.info
The unique structural properties of heterocyclic compounds confer a wide range of biological activities. derpharmachemica.com For instance, nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry and are fundamental to understanding life processes. nih.govopenmedicinalchemistryjournal.com Many pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic core. numberanalytics.com Examples include antibiotics like penicillin and cephalosporin, as well as antiviral agents such as ribavirin. numberanalytics.com
The versatility of heterocyclic compounds makes them crucial in the development of new drugs and agrochemicals. numberanalytics.com Researchers continuously explore new synthetic methods to create novel heterocyclic structures with tailored biological functions, aiming to address a wide range of medical conditions. derpharmachemica.comijpsr.info Their profound impact on biological systems ensures that heterocyclic chemistry remains a vibrant and critical area of scientific research. derpharmachemica.comnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGPTXSLFZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065367 | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-43-1 | |
| Record name | 4,6-Dichloro-2-methyl-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
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| Record name | 4,6-dichloro-2-methyl-5-nitropyrimidine | |
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Synthesis Methodologies of 4,6 Dichloro 2 Methyl 5 Nitropyrimidine
Established Synthetic Pathways and Optimizations
The synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine is primarily achieved through two main pathways. One is a multi-step process beginning with diethyl malonate, which involves sequential nitration, cyclization, methylation, and chlorination. Another established method involves the direct cyclization of acetamidine (B91507) hydrochloride with diethyl malonate to form the core pyrimidine (B1678525) structure, which is subsequently nitrated and chlorinated.
Multi-step Synthesis from Diethyl Malonate
A widely documented route to pyrimidine derivatives starts with the functionalization of diethyl malonate. This pathway involves building the pyrimidine ring system through a series of carefully controlled reactions.
The initial step in this synthetic sequence is the nitration of diethyl malonate to produce 2-nitro-diethyl malonate. This reaction is typically carried out using a strong nitrating agent, such as fuming nitric acid or concentrated nitric acid. google.comgoogle.com The reaction temperature is a critical parameter that is carefully controlled to optimize the yield and minimize side reactions. google.comgoogle.com Studies have shown that maintaining the temperature between 15 and 50 degrees Celsius can produce yields of approximately 90%. google.com One specific method involves the dropwise addition of nitric acid to diethyl malonate at 15-20°C over 2-3 hours, resulting in a yield of 83%. google.com Another variation, conducted at a lower temperature of 0-10°C for 5-6 hours, has a reported yield of 67%. google.com
Table 1: Nitration of Diethyl Malonate
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diethyl Malonate | Fuming Nitric Acid | 15-20 | 2-3 | 83 |
| Diethyl Malonate | Concentrated Nitric Acid | 0-10 | 5-6 | 67 |
Following nitration, the resulting 2-nitro-diethyl malonate undergoes cyclization with thiourea. This reaction is conducted in the presence of a base, such as sodium alkoxide, to facilitate the condensation and ring formation. google.com In a typical procedure, thiourea is added to a solution of sodium ethoxide in ethanol, and the mixture is heated to approximately 70°C. The 2-nitro-diethyl malonate is then added dropwise to form the pyrimidine ring. google.com This specific cyclization yields 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, a key intermediate. The reported yield for this step is 72%. google.com
Table 2: Cyclization of 2-Nitro-diethyl Malonate with Thiourea
| Reactants | Reagents | Temperature (°C) | Product | Yield (%) |
|---|
The methylation step in this sequence targets the substituent at the 2-position of the pyrimidine ring. When the intermediate is the 2-mercapto derivative, as formed in the previous step, methylation occurs on the sulfur atom. This is achieved by reacting 4,6-dihydroxy-2-mercapto-5-nitropyrimidine with a methylating agent like dimethyl sulfate (B86663). google.com The reaction is typically performed in an aqueous solution of sodium hydroxide at a controlled temperature of 10-20°C for about 4 hours. google.com This process yields 4,6-dihydroxy-2-methylthio-5-nitropyrimidine with a reported yield of 81%. google.com
Table 3: Methylation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine
| Reactant | Reagent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|
The final step to obtain the target dichlorinated compound is the conversion of the hydroxyl groups at positions 4 and 6 to chlorine atoms. This is a common transformation in pyrimidine chemistry, accomplished using a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). google.comjst.go.jpnih.gov The reaction often involves heating the dihydroxy-pyrimidine intermediate in excess phosphorus oxychloride, which can also serve as the solvent. google.com The efficiency of the chlorination is frequently enhanced by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline. google.comjst.go.jp The reaction is typically run at reflux temperature (100-110°C), and yields can range from 40% to 80%. google.com The use of equimolar amounts of POCl₃ in a sealed reactor has also been reported as an efficient, solvent-free alternative for large-scale preparations. nih.gov
Table 4: Chlorination of Dihydroxy-pyrimidine Intermediates
| Reactant | Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus Oxychloride | N,N-dimethylaniline | 100-110 | 40-80 |
Cyclization of Acetamidine Hydrochloride and Diethyl Malonate
An alternative and more direct route to the 2-methylpyrimidine core involves the cyclization of acetamidine hydrochloride with diethyl malonate. epa.govresearchgate.netasianpubs.org This method directly installs the required 2-methyl group onto the pyrimidine ring. The reaction is a base-catalyzed condensation, typically using sodium methoxide (B1231860) in methanol. epa.govresearchgate.netasianpubs.orggoogle.com The reactants are combined at a low temperature, often under an ice bath, and then allowed to react at room temperature (18-25°C) for several hours. google.com This process yields 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to subsequent nitration and chlorination steps to arrive at the final this compound. epa.govresearchgate.netasianpubs.org The cyclization step is highly efficient, with reported yields as high as 91.2%. epa.govresearchgate.netasianpubs.org
Table 5: Cyclization of Acetamidine Hydrochloride and Diethyl Malonate
| Reactants | Reagents | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide, Methanol | Room Temperature | 4,6-dihydroxy-2-methylpyrimidine | 91.2 |
Nitration with Mixed Acids (Nitric Acid, Trichloroacetic Acid, Acetic Acid)
A key step in the synthesis is the nitration of the pyrimidine ring. One effective method involves the use of a specific mixture of acids to introduce the nitro group at the 5-position of the 2-methyl-4,6-dihydroxypyrimidine precursor. The reaction to form 4,6-dihydroxy-2-methyl-5-nitropyrimidine is carried out using a combination of nitric acid, trichloroacetic acid, and acetic acid. researchgate.netepa.govasianpubs.org This particular mixed-acid system has been shown to be effective, achieving a high yield of the nitrated intermediate. researchgate.netepa.govasianpubs.org
Chlorination using Phosphorus Oxytrichloride
Following nitration, the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are replaced with chlorine atoms. This transformation is commonly achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent. researchgate.netasianpubs.org The reaction converts 4,6-dihydroxy-2-methyl-5-nitropyrimidine into the final product, this compound. researchgate.netasianpubs.org In some procedures, phosphorus oxychloride serves as both the reactant and the solvent. google.com The use of a catalyst, such as N,N-dimethylaniline, can also be employed to facilitate the chlorination process, which is typically conducted at reflux temperatures for several hours. google.com Similarly, the chlorination of 4,6-dihydroxy-5-nitropyrimidine to 4,6-dichloro-5-nitropyrimidine (B16160) is effectively accomplished using phosphorus oxychloride. chemicalbook.com
Alternative Chlorinating Reagents (e.g., Triphosgene) in Pyrimidine Synthesis
While phosphorus oxychloride is a standard reagent, alternatives exist for chlorination reactions in organic synthesis. Triphosgene (bis(trichloromethyl)carbonate), a stable solid, serves as a safer and more convenient substitute for phosgene gas. guidechem.com It is known to participate in various reactions, including chlorinations. guidechem.com Triphosgene has been used to convert alcohols to alkyl chlorides, often in the presence of a base like pyridine. nih.govnih.gov Its application extends to the synthesis of chlorinated pyrimidines, where it can be used in place of phosgene for chlorination reactions. google.com Although less common than POCl₃ for this specific transformation, its general utility as a chlorinating agent in heterocyclic chemistry is well-established. google.com
Discussion of Yields and Purity in Synthetic Routes
The efficiency of the synthetic route to this compound is demonstrated by the reported yields for each step. The initial cyclization reaction to form the pyrimidine ring precursor, 4,6-dihydroxy-2-methylpyrimidine, can proceed with a yield as high as 91.2%. researchgate.netepa.govasianpubs.org The subsequent nitration using the mixed-acid system (nitric acid, trichloroacetic acid, acetic acid) has been reported to yield 88.3% of 4,6-dihydroxy-2-methyl-5-nitropyrimidine. researchgate.netepa.govasianpubs.org The final chlorination step using phosphorus oxytrichloride to produce this compound proceeds with an 82.6% yield. researchgate.netepa.govasianpubs.org In a related synthesis, the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride in the presence of diisopropylethylamine resulted in a 97% yield with a purity greater than 98%. chemicalbook.com
Table 1: Reported Yields in the Synthesis of this compound and Related Compounds
| Synthetic Step | Product | Reagents | Reported Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | 4,6-Dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Diethyl malonate, Sodium methoxide | 91.2 | N/A |
| Nitration | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | 88.3 | N/A |
| Chlorination | This compound | Phosphorus oxytrichloride | 82.6 | N/A |
Precursor Compounds in the Synthesis of this compound
The synthesis of the target compound begins with fundamental precursor molecules that are cyclized and subsequently modified.
Diethyl 2-nitromalonate
Diethyl 2-nitromalonate is a key precursor derived from diethyl malonate. The synthesis often begins with the cyclization of diethyl malonate with acetamidine hydrochloride in the presence of sodium methoxide to form the pyrimidine core, 4,6-dihydroxy-2-methylpyrimidine. researchgate.netepa.gov In an alternative approach for a related compound, diethyl malonate is first nitrated using fuming nitric acid to produce diethyl 2-nitromalonate. google.comgoogle.com This nitrated intermediate is then cyclized with thiourea to form a pyrimidine ring. google.com
4,6-Dihydroxy-2-mercapto-5-nitropyrimidine
In the synthesis of an analogue, 4,6-dichloro-2-methylthio-5-nitropyrimidine, the compound 4,6-dihydroxy-2-mercapto-5-nitropyrimidine serves as a crucial intermediate. google.com It is formed through the cyclization of diethyl 2-nitromalonate with thiourea. google.com This intermediate is then subjected to methylation and subsequent chlorination with phosphorus oxychloride to yield the final methylthio-substituted product. google.com For instance, the reaction of diethyl 2-nitromalonate with thiourea in the presence of a sodium alkoxide, followed by acidification, can produce 4,6-dihydroxy-2-mercapto-5-nitropyrimidine with a yield of 72% and 98% purity. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Acetamidine hydrochloride |
| Diethyl 2-nitromalonate |
| Diethyl malonate |
| Diisopropylethylamine |
| N,N-dimethylaniline |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine |
| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine |
| 4,6-Dihydroxy-2-methylpyrimidine |
| 4,6-Dihydroxy-5-nitropyrimidine |
| Nitric Acid |
| Phosphorus Oxychloride |
| Phosphorus Oxytrichloride |
| Pyridine |
| Sodium methoxide |
| Thiourea |
| Trichloroacetic Acid |
An in-depth examination of the synthesis of this compound reveals a multi-step process involving key intermediates and specific reaction conditions. The methodologies for producing its precursors, the catalytic processes involved in its chlorination, and the optimization of reaction parameters are crucial for an efficient synthesis.
Reactivity and Chemical Transformations of 4,6 Dichloro 2 Methyl 5 Nitropyrimidine
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring in 4,6-dichloro-2-methyl-5-nitropyrimidine facilitates nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at positions 4 and 6 are susceptible to displacement by a variety of nucleophiles.
The chloro groups on this compound can be sequentially substituted, allowing for the controlled introduction of different functional groups. This step-wise reactivity is crucial for the synthesis of complex, multi-substituted pyrimidine derivatives. For instance, the sequential substitution with a primary amine and then benzylmercaptan yields 4-(substituted)amino-6-benzylthio-5-nitropyrimidine. researchgate.net This selective displacement highlights the utility of this compound as a building block for creating diverse molecular architectures, such as tetrasubstituted purine (B94841) analogues. researchgate.net
Table 1: Nucleophilic Displacement of Chloro Groups
| Reactant | Nucleophile(s) | Product | Reference |
|---|
While detailed studies on the reactions of this compound with specific carbon nucleophiles are not extensively documented in the reviewed literature, the reactivity of the closely related compound, 4,6-dichloro-5-nitropyrimidine (B16160), provides valuable insights into potential transformations. The reactions of this analogue with various C-nucleophiles are characterized by the displacement of the chloro groups and, in some cases, more complex rearrangements.
The reaction of the analogous compound, 4,6-dichloro-5-nitropyrimidine, with 1-phenyl-3-methylpyrazol-5-one has been reported to yield 4,6-bis(1-phenyl-3-methylpyrazol-5-yl)-5-nitropyrimidine. researchgate.net This indicates that both chloro atoms are displaced by the pyrazolone (B3327878) nucleophile.
When 4,6-dichloro-5-nitropyrimidine is treated with 2-methylindole (B41428), the reaction can lead to the formation of diindolylmethane and trisindolylmethane derivatives, suggesting a more complex reaction pathway than simple chloro displacement. researchgate.net
The reaction involving 1,3-dimethylbarbituric acid and products derived from the reaction of 4,6-dichloro-5-nitropyrimidine with indoles can result in the displacement of an indolyl residue, forming a diheterylmethane. researchgate.net
Reactions with C-Nucleophiles
Reduction Reactions of the Nitro Group
The nitro group at the 5-position of this compound can be readily reduced to an amino group. This transformation is a key step in the synthesis of various biologically important molecules, including purine analogues. researchgate.net The resulting 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) is a versatile intermediate that can undergo further reactions, such as cyclization, to form fused heterocyclic systems. researchgate.netnih.gov The reduction is a critical step for converting the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the chemical properties and reactivity of the pyrimidine ring. researchgate.net
Table 2: Reduction of the Nitro Group
| Reactant | Reaction Type | Product | Reference |
|---|
Formation of Amino Derivatives
The chlorine atoms at the C4 and C6 positions of the this compound ring are susceptible to nucleophilic substitution, providing a versatile pathway for the synthesis of a wide array of amino derivatives. The presence of the electron-withdrawing nitro group at the C5 position and the two ring nitrogen atoms enhances the electrophilicity of the carbon atoms bearing the chlorine atoms, facilitating their displacement by amines.
The reaction with various primary and secondary amines leads to the formation of mono- and di-substituted amino pyrimidines. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with alkylamines can lead to symmetric 4,6-dialkylamino-5-nitropyrimidines. chemrxiv.org A proposed synthetic route involves an initial substitution of one chlorine atom by an alkoxy group, followed by the reaction with an amine. Surprisingly, under mild conditions, this can result in the substitution of both the remaining chlorine and the alkoxy group, yielding a symmetrically disubstituted product. chemrxiv.org This highlights the nuanced reactivity of the substituted pyrimidine ring.
The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine itself is a critical process for creating precursors for biologically active molecules. researchgate.net However, attempts to synthesize this compound can sometimes lead to unexpected products, such as 2-amino-4,5,6-trichloropyrimidine, through an unusual aromatic substitution of the nitro group by a chloride ion. researchgate.net
The general reactivity of dichloropyrimidines with amines is well-established. For example, the amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been studied, demonstrating the feasibility of introducing bulky amino groups. nih.gov Furthermore, the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines has been achieved, showcasing the tolerance of this reaction to different functional groups at the C5 position. nih.gov
Table 1: Examples of Amino Derivatives from Dichloropyrimidines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4,6-dichloro-5-nitropyrimidine | N-benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | chemrxiv.org |
| This compound | Amines | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine / 4,6-Diamino-2-methyl-5-nitropyrimidine | |
| 4,6-dichloropyrimidine | Adamantylalkylamines | 4-Adamantylalkylamino-6-chloropyrimidine | nih.gov |
Anomalous Reactions of Related Pyrimidine Derivatives
The reactivity of substituted pyrimidines can sometimes deviate from expected pathways, leading to the formation of "anomalous" products. These reactions are often highly dependent on the nature and position of the substituents on the pyrimidine ring as well as the reaction conditions.
Reactions of 4,6-Dimethoxy-5-nitropyrimidine (B100634) with Methylhydrazine
A notable example of such anomalous behavior is the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine. Instead of a simple nucleophilic substitution of the methoxy (B1213986) groups, this reaction can yield unexpected products like 4-hydrazino-6-hydroxypyrimidine. oregonstate.eduoregonstate.edu
Investigations into this reaction have revealed a complex mechanism. When 4,6-dimethoxy-5-nitropyrimidine is refluxed in pyridine, it can form two different salts. oregonstate.edu One of these, a methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine, is believed to be the key intermediate that reacts with methylhydrazine to produce the anomalous product. oregonstate.edu The proposed mechanism involves a series of steps including the formation of a tautomeric form which can explain certain spectroscopic observations. oregonstate.edu
The outcome of the reaction is also influenced by the substituent at the 2-position of the pyrimidine ring. When the 2-position has an acetamido group, the reaction with methylhydrazine yields 2-amino-4-hydrazino-6-hydroxypyrimidines. oregonstate.edu However, if the 2-substituent is strongly electron-donating, such as a methoxy or dimethylamino group, the reaction proceeds in a more straightforward manner to give 4,6-di(1-methylhydrazino)-5-nitropyrimidines. oregonstate.edu This is attributed to the destabilization of the transition state required for the anomalous reaction pathway by these electron-donating groups. oregonstate.edu
Electrophilic Substitution on Pyrimidine Ring (General Context)
The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inwikipedia.org This inherent electron deficiency makes electrophilic aromatic substitution reactions more difficult compared to benzene (B151609) or even pyridine. wikipedia.orgresearchgate.net The ring nitrogens are also basic and will protonate under the strongly acidic conditions often used for electrophilic substitution, further deactivating the ring. bhu.ac.in
Despite this, electrophilic substitution on the pyrimidine ring is possible, particularly when the ring is activated by electron-donating substituents such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net These groups help to restore some of the π-electron density to the ring. researchgate.net When electrophilic substitution does occur, it preferentially takes place at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net
Nitration of Pyrimidines
Nitration is a classic electrophilic aromatic substitution reaction. For the pyrimidine ring, direct nitration is generally challenging for unactivated pyrimidines. bhu.ac.in However, the presence of activating groups significantly facilitates this reaction. For instance, pyrimidines with electron-donating groups can be nitrated at the C5 position. wikipedia.org
The synthesis of this compound itself involves a nitration step. The precursor, 4,6-dihydro-2-methyl-pyrimidine, is nitrated to introduce the nitro group at the C5 position before the chlorination step. asianpubs.org This demonstrates that even without strongly activating amino or hydroxyl groups, nitration is feasible on a partially reduced pyrimidine ring.
Furthermore, pyrimidones (pyrimidines with a carbonyl group) can be successfully nitrated. bhu.ac.in The nitration of 2-pyrimidone yields the corresponding 5-nitropyrimidone. bhu.ac.in In systems that are doubly activated, nitration can proceed even without heating. bhu.ac.in The nitration of 2-substituted pyrimidine-4,6-diones has also been studied, leading to the formation of 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov
Halogenation of Pyrimidines (General Context)
Halogenation is another important electrophilic substitution reaction for pyrimidines. Similar to nitration, the halogenation of unactivated pyrimidines is not facile, but it can be achieved, especially with substituted pyrimidines. wikipedia.org The substitution occurs at the C5 position. wikipedia.org
Various halogenating agents have been employed for the halogenation of pyrimidine derivatives. N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents. tandfonline.com For instance, the halogenation of pyrazolo[1,5-a]pyrimidines, a fused pyrimidine system, has been achieved using these reagents. tandfonline.comrsc.org The degree of halogenation can sometimes be controlled by the stoichiometry of the reagents. tandfonline.com
The effect of halogenation on the electronic properties of the pyrimidine ring is significant. The introduction of halogen atoms, which are electronegative, further influences the charge distribution within the ring. acs.org This can be observed through spectroscopic methods, where halogenation causes shifts in the binding energies of the ring's carbon and nitrogen atoms. acs.orgrsc.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-Dimethoxy-5-nitropyrimidine |
| Methylhydrazine |
| 2-Amino-4,6-dichloro-5-nitropyrimidine |
| 2-Amino-4,5,6-trichloropyrimidine |
| 4,6-Dialkylamino-5-nitropyrimidine |
| 4-Alkoxy-6-chloro-5-nitropyrimidine |
| 4,6-Dichloropyrimidine |
| Adamantane-containing amines |
| 5-Substituted 2-amino-4,6-dichloropyrimidines |
| 4-Hydrazino-6-hydroxypyrimidine |
| 4-Hydroxy-6-methoxy-5-nitropyrimidine |
| 2-Acetamido-4,6-dimethoxy-5-nitropyrimidine |
| 2-Amino-4-hydrazino-6-hydroxypyrimidine |
| 4,6-di(1-methylhydrazino)-5-nitropyrimidine |
| 2-Methoxy-4,6-dimethoxy-5-nitropyrimidine |
| 2-Dimethylamino-4,6-dimethoxy-5-nitropyrimidine |
| Pyrimidine |
| Pyridine |
| Benzene |
| 4,6-Dihydro-2-methyl-pyrimidine |
| 2-Pyrimidone |
| 5-Nitropyrimidone |
| 2-Substituted pyrimidine-4,6-diones |
| 5,5-gem-Dinitropyrimidine-4,6-diones |
| Pyrazolo[1,5-a]pyrimidines |
| N-Chlorosuccinimide (NCS) |
| N-Bromosuccinimide (NBS) |
Derivatives and Functionalization of 4,6 Dichloro 2 Methyl 5 Nitropyrimidine
Synthesis of Pyrimidine-Fused Heterocycles utilizing 4,6-Dichloro-2-methyl-5-nitropyrimidine as a Precursor
The strategic placement of reactive sites on the this compound ring allows for its use in the construction of various fused heterocyclic systems. The condensation of 4-chloro-5-nitropyrimidines with α-amino acid esters provides a pathway to 5-nitro-4-pyrimidylaminoacetic acid esters. Subsequent reduction of the nitro group in these compounds leads to the formation of 5-amino derivatives, which can then undergo cyclization to yield 7,8-dihydro-6-hydroxypteridines. researchgate.net This methodology represents an unambiguous route to a variety of pteridine (B1203161) analogs.
Formation of Substituted Pyrimidine (B1678525) Derivatives via Nucleophilic Attack
The chlorine atoms at the C4 and C6 positions of this compound are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with primary amines can lead to disubstituted products under mild conditions. chemrxiv.orgugr.es This reactivity is attributed to the electronic activation provided by the adjacent nitro group.
Theoretical studies have shed light on the mechanism of these nucleophilic aromatic substitution (SNAr) reactions. The reaction pathway can proceed through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism, depending on the nature of the nucleophile, the leaving group, and the electrophile. ugr.es In some instances, pre-reactive molecular complexes have been identified, which precede the transition state and can facilitate the reaction. chemrxiv.org
Design and Synthesis of Novel Pyrido[3,4-d]pyrimidine (B3350098) Derivatives
While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of related pyrido[3,4-d]pyrimidine derivatives highlights the general strategies employed for constructing such fused systems. For instance, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. nih.gov The synthesis involved palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov This demonstrates the utility of chlorinated pyrimidine intermediates in building complex heterocyclic scaffolds.
Development of Other Nitrogen-Containing Heterocycles
The reactivity of this compound extends to its use in synthesizing a variety of other nitrogen-containing heterocycles. For example, its reaction with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one can lead to the formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine. researchgate.net Similarly, reactions with 2-methylindole (B41428) can produce diindolylmethane and trisindolylmethane derivatives. researchgate.net These reactions showcase the ability of the dichloronitropyrimidine core to react with carbon-based nucleophiles, further expanding its synthetic utility.
Synthesis of 2-substituted-5-nitro-4,6-dichloropyrimidine Analogs
The synthesis of analogs of 4,6-dichloro-5-nitropyrimidine with different substituents at the 2-position provides access to a broader range of building blocks. A general method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidines involves a three-step process. google.com This typically starts with the synthesis of a 2-substituted-4,6-dihydroxypyrimidine, followed by nitration to introduce the 5-nitro group, and finally, chlorination to yield the desired 2-substituted-5-nitro-4,6-dichloropyrimidine. google.com For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine has been achieved through a four-step reaction sequence starting from diethyl malonate, involving nitration, cyclization with thiourea, methylation, and chlorination. google.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Diethyl malonate | 1. Nitrating agent (e.g., concentrated nitric acid) 2. Thiourea, sodium alkoxide 3. Dimethyl sulfate (B86663) 4. Phosphorus oxychloride, N,N-dimethylaniline | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 40-80 (chlorination step) | google.com |
| 2-substituted-4,6-dihydroxypyrimidine | 1. Nitrating agent 2. Phosphorus oxychloride | 2-substituted-5-nitro-4,6-dichloropyrimidine | - | google.com |
Substitution Reactions Leading to Diverse Chemical Structures
The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the sequential or simultaneous introduction of various substituents.
Substitution of Chlorine Atoms by Amino and Aryloxy Derivatives
The reaction of 4,6-dichloro-5-nitropyrimidine with amines and aryloxides is a common strategy to introduce diversity. The synthesis of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives has been achieved through the successive substitution of the chlorine atoms of 2-amino-4,6-dichloro-5-nitropyrimidine with the corresponding amino and aryloxy derivatives. researchgate.net
In a surprising discovery, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines resulted in the formation of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines rather than the expected mono-substituted product. chemrxiv.orgchemrxiv.org This unexpected outcome involves the initial substitution of the chlorine atom followed by the displacement of the alkoxy group by a second amine molecule. chemrxiv.org This finding presents a novel route to symmetrically disubstituted aminopyrimidines under mild conditions. chemrxiv.org
| Reactant | Nucleophile | Product | Conditions | Reference |
| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amine | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine | Mild conditions | chemrxiv.orgchemrxiv.org |
| 2-amino-4,6-dichloro-5-nitropyrimidine | Amino and aryloxy derivatives | 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives | Successive substitution | researchgate.net |
Advanced Applications and Research Directions
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
4,6-Dichloro-2-methyl-5-nitropyrimidine serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. The pyrimidine (B1678525) ring is a fundamental component of various biologically active compounds, and the specific arrangement of functional groups on this molecule allows for diverse chemical transformations.
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution reactions, enabling the introduction of various other functional groups. This reactivity is central to its role as a versatile precursor. Chemists can selectively replace one or both chlorine atoms with amines, alcohols, thiols, and other nucleophiles to build a library of derivative compounds.
While specific, large-scale applications of this compound are often proprietary, its structural analog, 4,6-dichloro-5-nitropyrimidine (B16160), is widely utilized in the creation of pharmaceuticals targeting bacterial infections and cancer, as well as in the formulation of herbicides and fungicides. chemimpex.com Given the similar reactivity, this compound is a valuable starting material for developing new crop protection agents and therapeutic drugs. chemimpex.com The synthesis of this compound is efficient, starting from the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate, followed by nitration and chlorination, with high yields reported for each step. researchgate.netasianpubs.orgepa.gov
Table 1: Synthesis Steps and Yields
| Step | Reaction | Reagents | Reported Yield |
|---|---|---|---|
| 1 | Cyclization | Acetamidine hydrochloride, diethyl malonate, sodium methoxide (B1231860) | 91.2% |
| 2 | Nitration | Nitric acid, trichloroacetic acid, acetic acid | 88.3% |
| 3 | Chlorination | Phosphorus oxychloride | 82.6% |
This data is based on an efficient synthesis method for this compound. researchgate.netasianpubs.orgepa.gov
Exploration in the Development of Bioactive Molecules
The pyrimidine scaffold is a well-established pharmacophore found in numerous natural and synthetic bioactive molecules, including DNA/RNA bases and various clinically used drugs. semanticscholar.orgresearchgate.net Derivatives of pyrimidine are known to exhibit a wide spectrum of biological activities. mdpi.com The structure of this compound makes it an excellent starting point for the exploration and development of new bioactive molecules.
Researchers utilize this compound as a scaffold to synthesize novel derivatives that can be screened for various therapeutic activities. The presence of the electron-withdrawing nitro group enhances the reactivity of the chlorine atoms, facilitating the creation of diverse molecular libraries for high-throughput screening.
Key Bioactivities of Pyrimidine Derivatives:
Antimicrobial mdpi.com
Antiviral semanticscholar.orgnih.gov
Anti-inflammatory semanticscholar.orgresearchgate.net
Antioxidant semanticscholar.orgresearchgate.net
By systematically modifying the structure of this compound, medicinal chemists can investigate structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of new drug candidates. ijsat.org The versatility of this intermediate allows for the generation of compounds that could lead to the discovery of novel treatments for a range of diseases. semanticscholar.orggsconlinepress.com
Potential in Drug Design and Discovery
In the field of medicinal chemistry, pyrimidine is considered a "privileged scaffold." ijsat.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. This compound embodies this potential, offering a robust and adaptable core for building new therapeutic agents. researchgate.netgoogle.com
The drug discovery process often involves synthesizing and testing thousands of compounds. The predictable reactivity of this compound allows for the rational design of compound libraries. Medicinal chemists can strategically introduce different substituents at the 4- and 6-positions to modulate the molecule's steric, electronic, and pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion). This systematic approach accelerates the identification of lead compounds with promising therapeutic profiles. researchgate.netnih.gov
Furthermore, the pyrimidine core is present in several FDA-approved drugs, which validates its utility and provides a strong foundation for further development. mdpi.com The incorporation of this scaffold into new molecular designs is a proven strategy for enhancing biological activity and developing effective treatments. mdpi.com
Further Functionalization for Specific Applications
The chemical reactivity of this compound provides numerous pathways for further functionalization, allowing chemists to tailor molecules for specific applications.
Key Functionalization Reactions:
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are the primary sites for modification. They can be displaced by a wide variety of nucleophiles. By controlling reaction conditions (temperature, solvent, and stoichiometry), it is often possible to achieve selective substitution at one position over the other, leading to asymmetrically functionalized pyrimidines.
Reduction of the Nitro Group: The nitro group at the 5-position can be readily reduced to an amino group (-NH2). This transformation is highly valuable as the resulting amine can undergo a host of subsequent reactions, including acylation, alkylation, and diazotization, further expanding the molecular diversity that can be generated from the initial scaffold.
Cross-Coupling Reactions: Modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. This allows for the introduction of complex molecular fragments, such as aryl, heteroaryl, or alkyl groups.
These functionalization strategies enable the precise engineering of molecules with desired properties, whether for targeting a specific enzyme in a cancer cell or for optimizing the herbicidal activity of an agrochemical.
Future Research in Pyrimidine Chemistry
The field of pyrimidine chemistry continues to evolve, with ongoing research focused on discovering new therapeutic agents and developing more efficient synthetic methods. semanticscholar.org The future of this field will likely involve several key directions where versatile intermediates like this compound will play a role.
Development of Novel Therapeutics: There is a continuous need for new drugs to combat cancer, infectious diseases, and other medical conditions. mdpi.com Pyrimidine derivatives remain a major focus of this research due to their proven track record and broad biological activity. researchgate.netgsconlinepress.com
Green and Sustainable Chemistry: Future synthetic strategies will increasingly focus on environmentally friendly methods. This includes the development of catalytic reactions, the use of safer solvents, and the implementation of flow chemistry techniques to improve efficiency and reduce waste in the synthesis of pyrimidine derivatives. ijsat.org
Hybrid Molecules and Conjugates: A promising strategy in drug design is the creation of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores. mdpi.com This approach can lead to compounds with dual mechanisms of action or improved pharmacological profiles.
Computational and AI-Driven Discovery: The integration of artificial intelligence and computational modeling is set to accelerate the drug discovery process. ijsat.org In silico screening of virtual libraries based on the this compound scaffold can help prioritize synthetic targets and predict biological activity, saving time and resources.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4,6-dichloro-5-nitropyrimidine |
| Acetamidine hydrochloride |
| Diethyl malonate |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,6-dichloro-2-methyl-5-nitropyrimidine with high purity?
- Methodological Answer : Synthesis typically involves nitration and chlorination steps. A reported method (Xu et al., 2014) uses controlled nitration of 2-methylpyrimidine derivatives followed by selective chlorination under anhydrous conditions . Key parameters include maintaining low temperatures (0–5°C) during nitration to avoid byproducts and using stoichiometric PCl₅ for chlorination. Post-synthesis, recrystallization in ethanol/water mixtures improves purity (yield ~75%) . Purity should be confirmed via HPLC (>98%) and NMR (absence of residual solvent peaks) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro and chloro groups induce distinct deshielding patterns. For example, the methyl group at C2 appears as a singlet at ~2.5 ppm (¹H NMR), while the nitro group causes C5 to resonate at ~160 ppm (¹³C NMR) .
- Mass Spectrometry (EI-MS) : The molecular ion [M]⁺ at m/z 208 confirms the molecular formula C₅H₃Cl₂N₃O₂ .
- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (classified as a skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust, which can cause respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
Q. How can researchers optimize solvent selection for recrystallization or reaction media?
- Methodological Answer : Solubility tests in polar (ethanol, DMSO) and nonpolar (toluene) solvents guide choices. Ethanol is preferred for recrystallization due to moderate solubility (1.2 g/100 mL at 25°C) and low toxicity . For reactions, DMSO enhances nitro-group reactivity but requires inert atmospheres to avoid decomposition .
Advanced Research Questions
Q. How does this compound behave under varying thermal or photolytic conditions?
- Methodological Answer : Thermal stability studies (TGA/DSC) show decomposition onset at ~141°C, releasing NOₓ and Cl-containing gases . Photolytic degradation in UV light (254 nm) follows first-order kinetics, with a half-life of ~48 hours. Use amber glassware and store at 2–8°C to minimize degradation .
Q. What role does this compound play in synthesizing functionalized heterocycles (e.g., pyrimidines, triazines)?
- Methodological Answer : The chloro groups at C4 and C6 are nucleophilic substitution sites. For example:
- Amination : React with NH₃/EtOH at 80°C to yield 4,6-diamino derivatives .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at C4/C6 .
- Nitrogen Mustard Analogs : Substitution with bis(2-chloroethyl)amine generates cytotoxic agents for anticancer studies .
Q. How can researchers resolve contradictions in analytical data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. For example:
- Unexpected NMR Splitting : Use deuterated DMSO to stabilize tautomeric forms. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G**) .
- MS Fragments : Isotopic patterns (Cl²⁷/Cl³⁵) should align with theoretical abundances. Deviations suggest impurities—re-run HPLC with a C18 column (ACN/water gradient) .
Q. What decomposition pathways are observed during long-term storage, and how can they be mitigated?
- Methodological Answer : Hydrolysis in humid environments produces 5-nitro-2-methylpyrimidinone and HCl gas. Stabilize by storing under argon in desiccators with silica gel . Monitor via periodic FT-IR to detect hydroxylation (~3400 cm⁻¹ broad peak) .
Q. Are computational methods (e.g., DFT, molecular docking) applicable to study its reactivity or biological interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
